molecular formula C6H6O4 B8054668 Ethyndiol Diacetate

Ethyndiol Diacetate

Cat. No.: B8054668
M. Wt: 142.11 g/mol
InChI Key: HBWZJWMTDFDIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used as a progestin in oral contraceptives, often in combination with an estrogen such as ethinylestradiol . This compound is known for its role in preventing pregnancy by mimicking the effects of natural progesterone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyndiol Diacetate is synthesized through a multi-step process starting from norethisterone. The key steps involve the acetylation of norethisterone to form the diacetate ester. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in well-closed, light-resistant containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyndiol Diacetate undergoes various chemical reactions, including:

    Hydrolysis: The diacetate ester can be hydrolyzed to yield ethynodiol and acetic acid.

    Oxidation: The compound can be oxidized to form norethisterone, its active metabolite.

    Reduction: Reduction reactions can modify the ethynyl group, potentially altering its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

Scientific Research Applications

Ethyndiol Diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

    Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

    Medicine: Primarily used in the formulation of oral contraceptives. It is also studied for its potential therapeutic effects in conditions like endometriosis and abnormal uterine bleeding.

    Industry: Utilized in the pharmaceutical industry for the production of contraceptive pills

Mechanism of Action

Comparison with Similar Compounds

    Norethisterone: The active metabolite of Ethyndiol Diacetate, used in various hormonal contraceptives.

    Ethinylestradiol: Often combined with this compound in oral contraceptives.

    Mestranol: Another estrogen used in combination with this compound.

Uniqueness: this compound is unique due to its dual acetylation, which enhances its stability and bioavailability compared to its non-acetylated counterparts. Its ability to act as a prodrug, converting to norethisterone in the body, provides a controlled release of the active hormone, making it an effective component in contraceptive formulations .

Properties

IUPAC Name

2-acetyloxyethynyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-5(7)9-3-4-10-6(2)8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWZJWMTDFDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC#COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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